molecular formula C30H34N4O2S2 B12159271 2-(4-benzylpiperidin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-benzylpiperidin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12159271
M. Wt: 546.8 g/mol
InChI Key: IQVDABJHRMSSNZ-PLRJNAJWSA-N
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Description

2-(4-benzylpiperidin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrido[1,2-a]pyrimidin-4-one core, and a thiazolidin-5-ylidene moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperidin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Construction of the Pyrido[1,2-a]pyrimidin-4-one Core: This step involves the condensation of a pyrimidine derivative with a suitable aldehyde or ketone.

    Introduction of the Thiazolidin-5-ylidene Moiety: The thiazolidin-5-ylidene group can be introduced through a reaction between a thiazolidine derivative and an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, process optimization may involve the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperidin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-benzylpiperidin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperidin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its complex structure, which allows it to participate in a wide range of chemical reactions and interact with multiple biological targets. This versatility makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 2-(4-benzylpiperidin-1-yl)-7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that incorporates various pharmacologically relevant structural motifs. This article discusses its biological activities, focusing on antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.

Structural Overview

The compound features:

  • Piperidine ring : Known for its role in various bioactive compounds.
  • Thiazolidine core : Associated with diverse biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds with similar thiazolidine structures have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1hPseudomonas aeruginosa125.4 µM
1mStaphylococcus aureus162.1 µM
1nEscherichia coli157.9 µM

Anticancer Potential

The thiazolidine core is also linked to anticancer activity. Various studies have documented the cytotoxic effects of thiazolidinone derivatives on cancer cell lines. For example, compounds derived from thiazolidinones have been shown to induce apoptosis in glioblastoma and breast cancer cells at nanomolar concentrations .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic potential of several thiazolidinone derivatives:

  • All tested compounds exhibited significant antiproliferative effects against glioblastoma multiforme and breast adenocarcinoma.
  • Morphological changes indicative of apoptosis were observed, such as cell shrinkage and chromatin condensation .

Other Therapeutic Activities

Research has also highlighted additional biological activities, including:

  • Antiviral effects : Some thiazolidinone derivatives have demonstrated activity against viral infections, though specific data on the compound remains limited.
  • Antifungal properties : Similar derivatives have shown effectiveness against fungal pathogens like Candida albicans and Aspergillus niger.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : The thiazolidine moiety may interact with key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Cell Membrane Disruption : The presence of hydrophobic groups may facilitate the disruption of microbial cell membranes.

Properties

Molecular Formula

C30H34N4O2S2

Molecular Weight

546.8 g/mol

IUPAC Name

(5Z)-5-[[2-(4-benzylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C30H34N4O2S2/c1-3-4-8-15-33-29(36)25(38-30(33)37)19-24-27(31-26-12-11-21(2)20-34(26)28(24)35)32-16-13-23(14-17-32)18-22-9-6-5-7-10-22/h5-7,9-12,19-20,23H,3-4,8,13-18H2,1-2H3/b25-19-

InChI Key

IQVDABJHRMSSNZ-PLRJNAJWSA-N

Isomeric SMILES

CCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCC(CC4)CC5=CC=CC=C5)/SC1=S

Canonical SMILES

CCCCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCC(CC4)CC5=CC=CC=C5)SC1=S

Origin of Product

United States

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